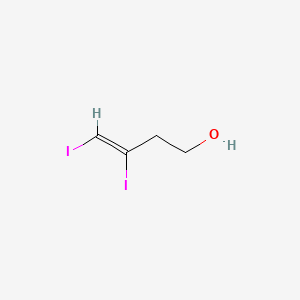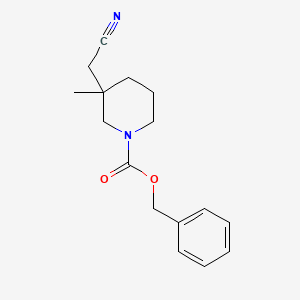![molecular formula C11H20BrNO3 B13509085 tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13509085.png)
tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a bromine atom, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate can be achieved through a multi-step reaction process. One common method involves the reaction of tert-butyl carbamate with a suitable brominated precursor under controlled conditions. For instance, the reaction of cyclobutylmethylamine with tert-butyl chloroformate and bromine in the presence of a base can yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced techniques may be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation or reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various functionalized compounds .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the development of novel drugs and therapeutic agents due to its unique chemical structure .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can disrupt cell function and signal transduction pathways, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison: tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is unique due to its specific chemical structure, which includes a bromine atom and a carbamate moiety. This structure imparts distinct reactivity and properties compared to similar compounds. For example, tert-butyl 3-bromopropylcarbamate has a different carbon chain length and substitution pattern, leading to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C11H20BrNO3 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C11H20BrNO3/c1-5-6-8(9(14)7-12)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
InChI-Schlüssel |
GMZJDVXXELYUIS-MRVPVSSYSA-N |
Isomerische SMILES |
CCC[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC(C(=O)CBr)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


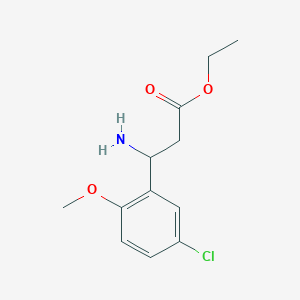
![1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene](/img/structure/B13509019.png)

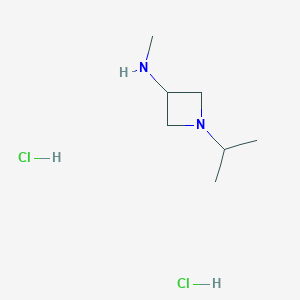
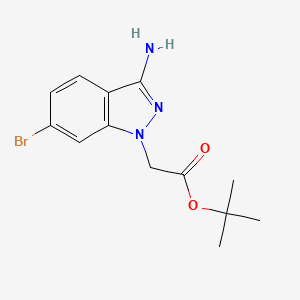
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride](/img/structure/B13509054.png)
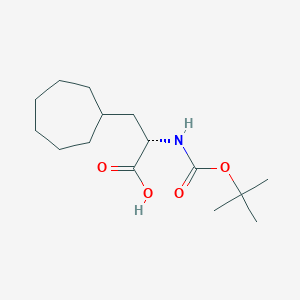
![5-Azaspiro[3.5]nonan-9-one](/img/structure/B13509065.png)
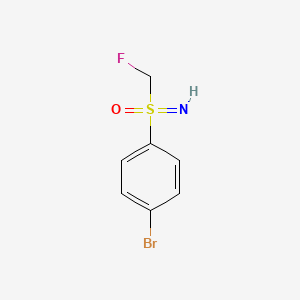
![Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate](/img/structure/B13509088.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)
